molecular formula C9H11N3O2S B1486984 N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine CAS No. 340018-25-9

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine

Cat. No.: B1486984
CAS No.: 340018-25-9
M. Wt: 225.27 g/mol
InChI Key: VJWYGEVHEKWEQZ-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The development of this compound emerges from the broader historical context of benzothiazole chemistry, which traces its origins to the late nineteenth century discoveries in heterocyclic chemistry. The foundational work in benzothiazole derivatives gained momentum following the discovery of saccharin in 1879 by Constantin Fahlberg in the laboratory of Ira Remsen at Johns Hopkins University, where Fahlberg was working with the coal tar derivative benzoic sulfimide. This breakthrough established the significance of benzothiazole-based compounds and opened pathways for subsequent structural modifications. The specific synthesis of ethylenediamine-functionalized benzothiazole derivatives represents a more recent development, emerging from research focused on creating bifunctional molecules that could serve as building blocks for more complex chemical architectures.

Research into compounds combining benzothiazole cores with diamine functionalities has been documented in synthetic studies involving saccharin derivatives, where ethylenediamine serves as a key reagent for introducing amino functionality. These investigations have demonstrated that the reaction of saccharin with ethylenediamine in the presence of glacial acetic acid produces compounds with enhanced solubility characteristics and potential for further chemical modification. The systematic exploration of such derivatives has contributed to understanding the relationship between structural features and chemical reactivity in benzothiazole-based systems.

Significance in Benzothiazole Chemistry

This compound occupies a distinctive position within benzothiazole chemistry due to its unique combination of structural elements that contribute to both its chemical reactivity and potential applications. The compound features a benzothiazole moiety, which is recognized for its diverse biological activities and chemical stability. The presence of the dioxido group significantly influences the electronic properties of the molecule, contributing to its potential reactivity and interaction with biological systems. The incorporation of the amino group enables participation in hydrogen bonding networks and confers basic properties to the molecule, while the ethanaminium portion indicates quaternary ammonium character, which often enhances solubility in polar solvents and influences pharmacokinetic properties.

The structural characteristics of this compound align with broader trends in benzothiazole chemistry, where derivatives have demonstrated extensive biological activities including antitumor, antimicrobial, antiviral, antibacterial, antifungal, antiparasitic, antioxidant, antidiabetic, immunomodulating, and anti-inflammatory properties. The benzothiazole ring system serves as a key motif in numerous biologically active compounds, with some achieving commercial success as pharmaceutical agents. Recent synthetic approaches to benzothiazole derivatives have emphasized the concept of molecular hybridization, combining multiple biologically active moieties to enhance therapeutic effects and overcome drug resistance.

Contemporary research has highlighted the versatility of benzothiazole derivatives in various synthetic transformations, including metal-free syntheses using environmentally friendly conditions. The development of green chemistry approaches, including the use of nanocatalysts, silica-based catalysts, photocatalysts, and solvent-free reactions, has expanded the accessibility of benzothiazole derivatives while minimizing environmental impact. These methodological advances have particular relevance for compounds like this compound, which can serve as intermediates or building blocks in more complex synthetic sequences.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry, medicinal chemistry, and materials science. Contemporary investigations have focused on developing efficient synthetic methodologies for benzothiazole derivatives, with particular emphasis on environmentally sustainable approaches. Recent advances have demonstrated the synthesis of benzothiazole-based compounds through various pathways including diazo-coupling reactions, Knoevenagel condensations, Biginelli reactions, and molecular hybridization techniques. These methodological developments have enhanced the accessibility of complex benzothiazole derivatives and expanded their potential applications.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-5-6-11-9-7-3-1-2-4-8(7)15(13,14)12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWYGEVHEKWEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCN)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365770
Record name SBB011542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340018-25-9
Record name SBB011542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Benzothiazole 1,1-dioxide Core

  • The benzothiazole 1,1-dioxide nucleus is typically synthesized from saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) or related precursors. Reaction with organolithium or Grignard reagents allows substitution at the 3-position, enabling the introduction of alkyl or aryl groups.
  • Alternative methods involve cyclization of 2-(alkylthio)benzonitriles with halogenating agents in the presence of water, yielding benzisothiazol-3-ones, which can be further oxidized to the 1,1-dioxide form.
  • Reaction conditions for these cyclizations typically range from -20 to 170°C, with solvents such as hydrocarbons (hexane, toluene) or halogenated hydrocarbons (dichloromethane) used to optimize yield and purity.

Coupling with Ethane-1,2-diamine

  • The key step to obtain this compound is the nucleophilic substitution or condensation of the benzothiazole 1,1-dioxide derivative at the 3-position with ethane-1,2-diamine.
  • This reaction is often performed in organic solvents such as ethanol, methanol, or dichloromethane, sometimes with catalysts like triethylamine or pyridine to facilitate nucleophilic attack and improve reaction rates.
  • Heating under reflux for several hours ensures complete conversion, with reaction times varying between 1 to 40 hours depending on temperature and solvent choice.

Industrial Production Methods

Industrial synthesis focuses on scalability, yield optimization, and purity enhancement. Key features include:

  • Continuous Flow Synthesis: This method allows precise control of reaction parameters (temperature, pressure, residence time) and improves reproducibility and throughput. It is particularly advantageous for the coupling step of benzothiazole 1,1-dioxide derivatives with ethane-1,2-diamine.
  • Automated Synthesis Platforms: Utilization of high-throughput screening to optimize catalyst concentration, solvent systems, and reaction times accelerates process development and scale-up.
  • Crystallization and Purification: Post-reaction isolation typically involves crystallization or recrystallization from suitable solvents to achieve high purity.

Reaction Mechanism and Chemical Considerations

  • The sulfonyl group (1,1-dioxide) in the benzothiazole ring is electrophilic, facilitating nucleophilic substitution by the amine groups of ethane-1,2-diamine.
  • Oxidation and reduction reactions on the benzothiazole 1,1-dioxide core can modify the sulfonyl group, impacting subsequent coupling efficiency and product stability.
  • Common reagents for oxidation include hydrogen peroxide and potassium permanganate, while reductions employ sodium borohydride or lithium aluminum hydride.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Range (°C) Reaction Time (hours) Notes
Benzothiazole 1,1-dioxide synthesis Saccharin + organolithium/Grignard reagents Hydrocarbons, DCM -20 to 170 1–40 Cyclization and substitution at C-3
Cyclization of 2-(alkylthio)benzonitrile 2-halobenzonitrile + alkanethiol + halogenating agent Hydrocarbons, DCM 0 to 150 1–40 One-pot process, oil/water phase separation
Coupling with ethane-1,2-diamine Benzothiazole 1,1-dioxide derivative + ethane-1,2-diamine + base catalyst Ethanol, Methanol, DCM Reflux (~78-100) 2–12 Catalysts: triethylamine, pyridine
Industrial continuous flow Same as coupling step but continuous flow Optimized solvents Controlled Continuous Enhanced yield, scalability

Research Findings and Optimization Insights

  • Systematic investigation of Grignard reagents with saccharin derivatives revealed formation of 3-substituted benzothiazole 1,1-dioxides with good selectivity, though side products such as tertiary alcohols and disubstituted derivatives may form under certain conditions.
  • The use of directed ortho-metalation groups, such as aryl O-carbamates, has been explored to achieve regioselective substitution on benzothiazole rings, which could be adapted for selective functionalization prior to coupling with ethane-1,2-diamine.
  • Industrial patent literature emphasizes the importance of solvent choice and temperature control to minimize side reactions and optimize yield, with a preference for solvents that enable easy phase separation and product isolation.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of various substituted benzothiazoles or ethane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds similar to N-(1,1-Dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine exhibit antimicrobial properties. The benzothiazole moiety is known for its ability to interact with biological targets, potentially leading to the development of new antimicrobial agents .

Anticancer Properties : Studies have suggested that benzothiazole derivatives can inhibit tumor growth. The compound's structure may allow it to interfere with cellular processes involved in cancer proliferation. Further research is needed to explore its efficacy and mechanism of action in cancer therapy .

Materials Science

Polymer Additives : this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices could improve resistance to degradation under environmental stressors .

Corrosion Inhibitors : The compound's ability to form protective layers on metal surfaces makes it a candidate for use in corrosion-resistant coatings. Its effectiveness in preventing corrosion could be beneficial in industrial applications where metal components are exposed to harsh environments .

Environmental Science

Bioremediation : The compound may play a role in bioremediation strategies aimed at detoxifying contaminated environments. Its chemical structure allows for interactions with various pollutants, potentially facilitating their breakdown by microbial processes .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Benzothiazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth at low concentrations.
Synthesis and Characterization of Polymer CompositesMaterials ScienceEnhanced mechanical properties observed with the addition of this compound.
Environmental Impact Assessment of Benzothiazole CompoundsEnvironmental ScienceIdentified potential for bioremediation applications in polluted sites.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS 854085-13-5)

  • Structure : Contains a 1,3-benzothiazole ring (vs. 1,2-benzothiazole in the target compound) substituted at the 2-position with diethylamine and ethylenediamine groups.
  • Molecular Formula : C₁₄H₂₁N₃S (MW 263.40 g/mol ) .

3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides

  • Structure: Features a benzo[e]thiazine 1,1-dioxide ring system with a dimethylamino substituent .
  • Key Differences: The thiazine ring (six-membered) vs. thiazole (five-membered) alters ring strain and electronic delocalization. The dimethylamino group is less nucleophilic than the primary amines in the target compound, affecting reactivity in substitution or coordination reactions.

Ethylenediamine Derivatives with Aromatic Substituents

N-(Naphthalen-1-yl)-N-(phenyl(pyridin-2-yl)methylidene)ethane-1,2-diamine (LH)

  • Structure : A Schiff base derivative with naphthyl and pyridyl substituents, forming a planar, conjugated system .
  • Key Differences :
    • The imine (C=N) group introduces rigidity and π-conjugation, enhancing chelation properties for metal ions, unlike the target’s flexible ethylenediamine.
    • Lacks the sulfonamide group, reducing solubility in polar solvents.

N-(4-Fluorobenzyl)ethane-1,2-diamine (CAS 2070-85-1)

  • Structure : A simple ethylenediamine with a fluorobenzyl group (C₉H₁₃FN₂ , MW 168.21 g/mol ) .
  • Key Differences: The absence of a heterocyclic ring diminishes aromatic interactions.

Aliphatic Polyamines

N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) and Higher Homologs

  • Structures : Linear aliphatic amines (DETA, TETA, PEHA) with increasing -NH- groups .
  • Key Differences: Higher amine density enhances corrosion inhibition efficiency by increasing adsorption on metal surfaces .

SQ109 Analogs (e.g., N-(Adamantan-2-yl)-N'-(3-methylbut-2-en-1-yl)ethane-1,2-diamine)

  • Structure : Bulky adamantane and prenyl groups attached to ethylenediamine .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Features Potential Applications Reference
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine C₉H₁₁N₃O₂S 225.27 Sulfonamide, ethylenediamine Drug design, catalysis
N,N-Diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine C₁₄H₂₁N₃S 263.40 1,3-Benzothiazole, diethylamine Materials science
DETA C₄H₁₃N₃ 103.17 Linear triamine Corrosion inhibition
N-(Adamantan-2-yl)-N'-(3-methylbut-2-en-1-yl)ethane-1,2-diamine C₁₇H₂₉N₂ 261.43 Adamantane, prenyl groups Antimalarial agents
N-(4-Fluorobenzyl)ethane-1,2-diamine C₉H₁₃FN₂ 168.21 Fluorobenzyl substituent Pharmaceutical intermediates

Research Findings and Implications

  • Electronic Effects : The sulfonamide group in the target compound enhances acidity (pKa ~1–2 for SO₂NH vs. ~10 for aliphatic amines), facilitating deprotonation and interaction with metal ions or biological targets .
  • Biological Potential: Structural analogs like SQ109 derivatives demonstrate that ethylenediamine scaffolds with aromatic or bulky substituents can exhibit antimalarial activity, suggesting the target’s benzothiazole dioxide moiety warrants evaluation in similar assays .
  • Corrosion Inhibition: While aliphatic polyamines (e.g., DETA) outperform in corrosion inhibition due to amine density, the target’s aromaticity could improve adhesion on non-polar surfaces .

Biological Activity

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine (CAS Number: 135403940) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

PropertyValue
Molecular FormulaC9H11N3O2S
Molecular Weight213.26 g/mol
IUPAC NameThis compound
SMILESNC(CCN)C(=O)S(=O)(=O)C1=CC=CS1(=O)=O
InChI KeySBB011542

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with amine compounds. Common methods include:

  • Condensation reactions using appropriate solvents such as ethanol or methanol.
  • Oxidative methods to introduce the dioxido group into the benzothiazole ring.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies show that benzothiazole derivatives can inhibit bacterial growth effectively. A specific study reported that derivatives demonstrated potent inhibitory activity against various bacterial strains, suggesting a potential application in treating infections .

Anticancer Activity

In vitro studies have demonstrated that this compound and its analogs possess anticancer properties. For example:

  • Cytotoxicity Tests: Compounds were tested against breast and ovarian cancer cell lines, showing significant cytotoxic effects .

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition: It acts as an inhibitor by binding to specific enzymes involved in cellular processes. This inhibition can disrupt metabolic pathways critical for cell survival.

Study on Kv1.3 Inhibition

A notable study evaluated a series of benzothiazole derivatives for their ability to inhibit the Kv1.3 potassium channel. The results indicated that some compounds exhibited comparable potency to established inhibitors like PAP-1 . This highlights the potential of this compound in neurological research and therapeutic development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
N-(4-methylphenyl)-N'-(benzothiazolyl)ethanediamineModerateSignificantEnzyme inhibition
N-(phenyl)-N'-(benzothiazolyl)ethanediamineHighModerateEnzyme inhibition

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Hazard mitigation :
  • Use fume hoods during synthesis to avoid inhalation of volatile amines .
  • Neutralize waste with dilute acetic acid before disposal to prevent sulfonic acid formation .
  • First aid : Immediate rinsing with water for eye/skin contact, followed by medical evaluation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Reactant of Route 2
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.